1-(2-Bromophenyl)-3-prop-2-en-1-ylurea
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Overview
Description
N-ALLYL-N’-(2-BROMOPHENYL)UREA is an organic compound with the molecular formula C10H11BrN2O It is a derivative of urea, where one of the nitrogen atoms is substituted with an allyl group and the other with a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N’-(2-BROMOPHENYL)UREA can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 2-bromoaniline with allyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of N-ALLYL-N’-(2-BROMOPHENYL)UREA may involve scalable and environmentally friendly methods. One such method includes the use of water as a solvent, avoiding the need for organic co-solvents. This approach not only simplifies the process but also reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-N’-(2-BROMOPHENYL)UREA undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Hydrolysis: Formation of 2-bromoaniline and allyl amine.
Scientific Research Applications
N-ALLYL-N’-(2-BROMOPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ALLYL-N’-(2-BROMOPHENYL)UREA involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-ALLYLOXY-N’-(2-BROMOPHENYL)UREA
- N-ALLYLOXY-N’-(4-BROMOPHENYL)UREA
- N-ALLYL-N’-(4-BROMOPHENYL)UREA
Uniqueness
N-ALLYL-N’-(2-BROMOPHENYL)UREA is unique due to the presence of both an allyl group and a 2-bromophenyl group. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. Compared to its analogs, the 2-bromophenyl substitution provides a different steric and electronic environment, influencing its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H11BrN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |
InChI Key |
ZYUTZFMRKIBSEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
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